Methyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carboxylate
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Overview
Description
Methyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carboxylate is a complex organic compound with a unique structure that includes a chromene core, an amino group, and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carboxylate typically involves multi-component reactions. One common method includes the reaction of malononitrile, aromatic aldehydes, and 1,3-cyclopentadione in the presence of a catalyst such as sodium silicate . The reaction is usually carried out in ethanol under reflux conditions for several hours .
Industrial Production Methods
the principles of multi-component reactions and the use of efficient catalysts like metal silicates can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Methyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and methoxy groups play crucial roles in its biological activity, potentially interacting with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-amino-5-oxo-4-(4-chlorophenyl)-4,5,6,7-tetrahydrochromene-3-carbonitrile: Similar structure but with a chlorophenyl group instead of a trimethoxyphenyl group.
Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar core structure but with different substituents.
Uniqueness
Methyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carboxylate is unique due to the presence of multiple methoxy groups, which can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H23NO7 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C20H23NO7/c1-24-13-8-10(9-14(25-2)18(13)26-3)15-16-11(22)6-5-7-12(16)28-19(21)17(15)20(23)27-4/h8-9,15H,5-7,21H2,1-4H3 |
InChI Key |
CHJNOUGNUNQZAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N |
Origin of Product |
United States |
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